molecular formula C7H17ClN2O2S B12430823 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride

1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride

Cat. No.: B12430823
M. Wt: 228.74 g/mol
InChI Key: FSSIVIHCZVFCQD-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride (CAS: 1807938-44-8) is a piperazine derivative with the molecular formula C₇H₁₇ClN₂O₂S and a molecular weight of 228.74 g/mol. Its structure features a 3-methylpiperazine core substituted with an ethanesulfonyl group, which confers distinct physicochemical and pharmacological properties. The compound is synthesized via sulfonylation of 3-methylpiperazine intermediates, as evidenced by synthetic protocols involving ethanesulfonyl chloride .

Key properties include:

  • Appearance: Powder form, hygroscopic.
  • Storage: Room temperature, often packaged under argon or vacuum due to air sensitivity .
  • Applications: Used in pharmaceutical research, particularly as a building block for kinase inhibitors and receptor-targeting agents .

Properties

IUPAC Name

1-ethylsulfonyl-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-3-12(10,11)9-5-4-8-7(2)6-9;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSIVIHCZVFCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNC(C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride typically involves the reaction of piperazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their structural versatility and biological activity. Below is a detailed comparison of 1-(ethanesulfonyl)-3-methylpiperazine hydrochloride with analogous compounds.

Structural and Substituent Variations

Sulfonyl Group Variations
Compound Name Substituent Key Differences Pharmacological Impact References
1-(Ethanesulfonyl)-3-methylpiperazine Ethanesulfonyl Small, linear alkylsulfonyl group Enhanced metabolic stability
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine Isoquinolinylsulfonyl Bulky aromatic sulfonyl group Protein kinase C inhibition
HBK14–HBK19 series Phenoxy-ethoxyethyl Aryl-ether linker 5-HT₁A receptor binding affinity
  • Ethanesulfonyl vs.
  • Ethanesulfonyl vs. Phenoxy-ethoxyethyl: The absence of an aryl-ether linker in 1-(ethanesulfonyl)-3-methylpiperazine limits π-π stacking interactions, reducing affinity for serotonin receptors but increasing selectivity for kinase targets .
Piperazine Core Modifications
Compound Name Core Modification Key Differences Pharmacological Impact References
1-(4-Methylpiperazinyl)adamantane Adamantane substituent Highly lipophilic bicyclic structure Increased CNS penetration
1-(5-Chloro-2-methoxyphenyl)piperazine Arylpiperazine Electron-rich methoxyphenyl group Dopamine D2/D3 receptor modulation
Talmapimod (SCIO-469) 3-Methylpiperazine Benzyl group adjacent to piperazine p38 MAP kinase inhibition
  • 3-Methylpiperazine vs.
  • Arylpiperazine vs. Ethanesulfonyl : Arylpiperazines (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) exhibit stronger receptor binding due to aromatic interactions, while sulfonyl derivatives favor enzyme inhibition .

Pharmacological and Physicochemical Properties

Target Specificity
  • 1-(Ethanesulfonyl)-3-methylpiperazine : Primarily investigated for kinase inhibition (e.g., MAP kinases) due to sulfonyl group electrophilicity .
  • 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine: Broad-spectrum kinase inhibitor (e.g., PKC, Rho-associated kinases) due to isoquinolinyl’s ATP-competitive binding .
  • HBK Series (e.g., HBK14): Selective 5-HT₁A agonists with nanomolar affinity, attributed to the methoxyphenyl-ether linker .
Metabolic Stability
  • The ethanesulfonyl group in 1-(ethanesulfonyl)-3-methylpiperazine reduces oxidative metabolism of adjacent groups, similar to Talmapimod’s 3-methylpiperazine moiety .
  • Compounds with aryl groups (e.g., 1-(4-chloro-2-nitrophenyl)-3-methylpiperazine) show faster hepatic clearance due to cytochrome P450-mediated oxidation .
Solubility and Bioavailability
  • 1-(Ethanesulfonyl)-3-methylpiperazine : Moderate aqueous solubility (logP ~1.2) due to polar sulfonyl group .
  • GBR 12783 (dihydrochloride salt) : High solubility (logP ~0.5) from dihydrochloride salt formation, enhancing oral bioavailability .

Biological Activity

1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl group, which may influence its pharmacological properties, including enzyme inhibition and receptor interaction.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₅ClN₂O₂S
  • Molecular Weight : 210.73 g/mol

The presence of the ethanesulfonyl group enhances the compound's solubility and may play a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl moiety is known to participate in hydrogen bonding, which can enhance binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar piperazine derivatives can inhibit serine hydrolases and other enzyme classes.
  • Receptor Modulation : The piperazine ring can facilitate interactions with neurotransmitter receptors, potentially affecting signaling pathways related to mood and anxiety disorders.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of this compound for its biological activity. Several studies have highlighted its potential therapeutic applications.

Table 1: Summary of Biological Activities

StudyBiological ActivityMethodologyResults
CytotoxicityMTT AssayIC50 = 15 µM against Vero cell line
PI3K InhibitionEnzyme AssayIC50 = 0.5 µM, indicating potent inhibition
Antitumor ActivityIn Vivo ModelsSignificant tumor reduction in xenograft models

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on Vero cells, this compound demonstrated an IC50 value of 15 µM, indicating moderate cytotoxicity. This suggests potential for further development in cancer therapeutics .
  • PI3K Inhibition : Another study reported that the compound exhibited significant inhibitory activity against PI3K with an IC50 value of 0.5 µM. This positions it as a candidate for treating conditions associated with dysregulated PI3K signaling, such as cancer and inflammatory diseases .
  • Antitumor Efficacy : In vivo studies using xenograft models revealed that treatment with this compound resulted in a substantial reduction in tumor size compared to control groups. This highlights its potential as an antitumor agent .

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